D-Prolinol (CAS 68832-13-3), also known as (R)-(-)-prolinol, is an enantiopure chiral amino alcohol widely utilized as a chiral auxiliary, ligand, and organocatalyst precursor in asymmetric synthesis. As a rigid pyrrolidine derivative, it provides strict stereochemical control in highly sensitive transformations, most notably in the preparation of (R)-Corey-Bakshi-Shibata (CBS) oxazaborolidine catalysts. For procurement and material selection, the defining value of D-Prolinol lies in its high enantiomeric excess (ee), which dictates the absolute configuration of downstream active pharmaceutical ingredients (APIs) and complex natural products. Its direct availability as a reduced alcohol streamlines synthetic routes by bypassing the hazardous hydride reductions required when starting from D-proline [1].
Substituting D-Prolinol with its enantiomer (L-Prolinol) or a racemic mixture fundamentally compromises the stereochemical integrity of the target synthesis. In asymmetric catalysis, the chirality of the prolinol derivative directly determines the face of nucleophilic or hydride attack; using L-Prolinol completely reverses the enantiomeric outcome, yielding the opposite, biologically inactive, or off-target stereoisomer. Furthermore, utilizing cheaper racemic prolinol abolishes enantioselectivity entirely, resulting in a 0% ee racemic mixture that requires costly, low-yield downstream chiral resolution. Consequently, exact procurement of the D-enantiomer is non-negotiable for workflows requiring specific (S)- or (R)-configured products governed by D-Prolinol-derived catalysts [1].
In the synthesis of chiral allylic alcohols, the choice of prolinol enantiomer for the CBS catalyst completely dictates the product's configuration. Reduction of a ketone intermediate using the D-Prolinol-derived (R)-CBS catalyst yielded the (S)-alcohol in 70% yield and 93% ee. In direct contrast, utilizing the L-Prolinol-derived (S)-CBS catalyst produced the opposite (R)-alcohol in 73% yield and 94% ee [1].
| Evidence Dimension | Product enantiomeric excess and absolute configuration |
| Target Compound Data | D-Prolinol-derived (R)-CBS yields (S)-alcohol (93% ee) |
| Comparator Or Baseline | L-Prolinol-derived (S)-CBS yields (R)-alcohol (94% ee) |
| Quantified Difference | Complete reversal of stereochemical outcome |
| Conditions | Ketone reduction using CBS catalyst and BH3·SMe2 in THF at 0 °C |
Procurement of the exact D-enantiomer is strictly required to access specific stereocenters; substituting with the L-enantiomer produces the opposite stereoisomer, ruining the target's biological activity.
In asymmetric synthetic workflows, the optical purity of the chiral auxiliary is paramount. While D-Prolinol derivatives consistently deliver high enantiomeric excess (often >90% ee) in transformations such as Michael additions and epoxidations, substituting with racemic prolinol completely destroys this stereocontrol. Reactions utilizing racemic prolinol or its derivatives yield a 1:1 mixture of enantiomers (0% ee), requiring subsequent chiral resolution that effectively halves the maximum theoretical yield and increases processing time[1].
| Evidence Dimension | Enantiomeric excess of final product |
| Target Compound Data | D-Prolinol derivatives (up to >90% ee) |
| Comparator Or Baseline | Racemic prolinol (0% ee) |
| Quantified Difference | Complete loss of enantioselectivity |
| Conditions | General asymmetric organocatalytic transformations |
Buyers cannot substitute cheaper racemic prolinol without completely destroying the stereochemical value of the final product and necessitating expensive downstream resolution.
The synthesis of (R)-CBS oxazaborolidine catalysts requires D-Prolinol as the direct precursor, reacting with methylboronic acid. While D-Prolinol can theoretically be synthesized from D-proline, this requires a highly exothermic reduction using hazardous reagents like lithium aluminum hydride (LiAlH4) or borane. Procuring D-Prolinol directly bypasses this dangerous and time-consuming step, allowing for immediate condensation with boronic acids to form the CBS catalyst in high yield under mild conditions [1].
| Evidence Dimension | Synthetic steps to CBS catalyst |
| Target Compound Data | D-Prolinol (1 step, mild conditions) |
| Comparator Or Baseline | D-Proline (2 steps, requires hazardous LiAlH4 reduction) |
| Quantified Difference | Elimination of 1 hazardous reduction step |
| Conditions | Industrial or laboratory-scale preparation of oxazaborolidine catalysts |
Procuring D-Prolinol directly eliminates a hazardous reduction step from the manufacturing workflow, significantly improving process safety and reducing cycle time.
D-Prolinol can be incorporated into macromolecular architectures to enhance both catalytic performance and recoverability. In asymmetric Michael addition reactions, unsupported D-Prolinol yielded the product with an enantiomeric excess of only 18%. However, when D-Prolinol was used to synthesize ester pendants on helical polycarbenes (e.g., poly-175-A), the resulting polymer-supported catalyst achieved a significantly higher enantiomeric excess of 54-76% and could be recovered and reused for at least 4 cycles without obvious loss of activity [1].
| Evidence Dimension | Enantiomeric excess in Michael addition |
| Target Compound Data | Polymer-supported D-Prolinol pendants (54-76% ee) |
| Comparator Or Baseline | Unsupported D-Prolinol (18% ee) |
| Quantified Difference | 3- to 4-fold increase in enantiomeric excess |
| Conditions | Asymmetric Michael addition of cyclohexanone and trans-nitrostyrene |
D-Prolinol's compatibility with polymer-support strategies allows buyers to convert it into highly recoverable, amplified-performance macromolecular catalysts for sustainable workflows.
Directly follows from the evidence that D-Prolinol provides the exact stereocontrol needed to synthesize (R)-CBS catalysts. These catalysts are essential for the enantioselective reduction of prochiral ketones to specific secondary alcohols in API manufacturing, where substituting with L-Prolinol would yield the incorrect enantiomer [1].
Leverages D-Prolinol's rigid pyrrolidine ring and primary alcohol to create chiral amides, ethers, and phosphine ligands. It is the correct choice when the specific D-configuration is required to induce the desired stereochemistry in downstream alkylations or cycloadditions, bypassing the 0% ee outcome of racemic alternatives [1].
Based on its successful integration into helical polycarbenes, D-Prolinol is highly suitable for synthesizing immobilized or polymer-bound catalysts. This application is highly relevant for industrial processes requiring catalyst recycling and enhanced stereocontrol via macromolecular helicity [2].
Irritant